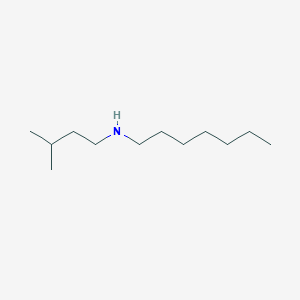
2-Methyl-1-(4-sulfanylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-sulfanylphenyl)propan-1-one is an organic compound with the molecular formula C10H12OS. It is also known by other names such as 4-(Isobutanoyl)thioanisole and 4-(Isobutyryl)thioanisole . This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Methyl-1-(4-sulfanylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylthiophenol with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ similar reaction conditions but are scaled up to accommodate larger quantities of reactants and products.
Análisis De Reacciones Químicas
2-Methyl-1-(4-sulfanylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-sulfanylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial properties.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Methyl-1-(4-sulfanylphenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar compounds to 2-Methyl-1-(4-sulfanylphenyl)propan-1-one include:
4-(Methylsulphanyl)phenylpropan-1-one: This compound has a similar structure but with a methyl group instead of an isobutyl group.
1-Phenyl-2-propanone: Another related compound with a phenylpropanone structure but without the sulfanyl substitution.
The uniqueness of this compound lies in its combination of the sulfanyl group and the isobutyl-substituted propanone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
91358-97-3 |
|---|---|
Fórmula molecular |
C10H12OS |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
2-methyl-1-(4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H12OS/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3 |
Clave InChI |
OWSRHZPVPADKSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC=C(C=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


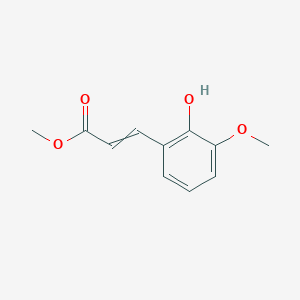
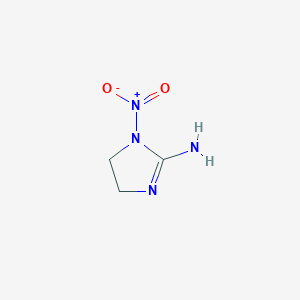
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)

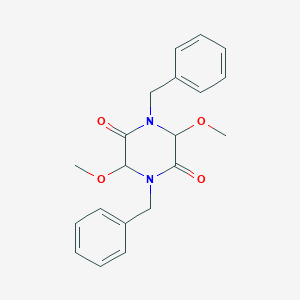
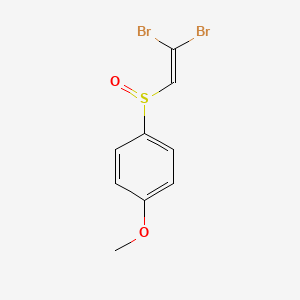
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
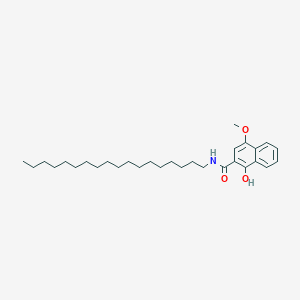
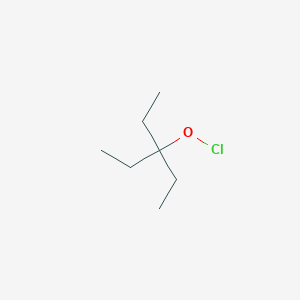
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
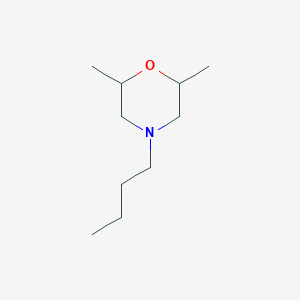
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
